Atuveciclib - 1414943-94-4

Atuveciclib

Catalog Number: EVT-505444
CAS Number: 1414943-94-4
Molecular Formula: C18H18FN5O2S
Molecular Weight: 387.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Atuveciclib is an inhibitor of positive transcription elongation factor b (P-TEFb), which is composed of cyclin-dependent kinase 9 (CDK9) and cyclin-T (CycT), with potential antineoplastic activity. Upon administration, atuveciclib binds to and inhibits the activity of P-TEFb, thereby preventing the phosphorylation of its downstream target, the carboxyl terminal domain (CTD) of RNA polymerase II (RNA Pol II), and inhibiting the activation of transcriptional elongation by RNA Pol II. This prevents the transcription of tumor promoting genes, induces tumor cell apoptosis, and inhibits tumor cell proliferation. P-TEFb plays an important role in the regulation of gene transcription; over-activation in cancer cells leads to both the transcription of key tumor-promoting genes and cancer cell proliferation.
Source and Classification

Atuveciclib is classified as an antineoplastic agent, specifically targeting CDK9, which plays a crucial role in regulating transcriptional elongation by RNA polymerase II. It was identified through a collaborative effort in medicinal chemistry aimed at optimizing lead compounds for enhanced selectivity and efficacy against cancer cells. The compound's development involved extensive studies on its pharmacological properties and its ability to inhibit the phosphorylation of serine 2 on the carboxy-terminal domain of RNA polymerase II, leading to decreased MYC protein expression in hematological malignancies .

Synthesis Analysis

The synthesis of atuveciclib involves multiple steps, starting from lead compound BAY 958. The general synthetic route includes:

  1. Formation of Sulfoximine: The initial step involves the reaction of benzyl chloride with a sulfoxide to form a sulfoximine. This is achieved using a rhodium-catalyzed method.
  2. Coupling Reaction: The sulfoximine product undergoes a coupling reaction with 2,4-dichloro-1,3,5-triazine under basic conditions.
  3. Suzuki Coupling: The crude product from the previous step is subjected to a Suzuki coupling reaction to introduce additional functional groups.
  4. Chiral Separation: The final product is purified using chiral high-performance liquid chromatography to isolate the desired enantiomer .

This multi-step synthesis highlights the complexity involved in producing atuveciclib while ensuring high selectivity towards its target.

Molecular Structure Analysis

Atuveciclib has a molecular formula of C_{18}H_{18}F_{N}_{5}O_{2}S and a molecular weight of approximately 387.431 g/mol. The structure features:

  • A benzyl sulfoximine group, which is critical for its activity.
  • Defined stereochemistry with one stereocenter.
  • A charge-neutral configuration.

The structural representation can be summarized as follows:

  • SMILES Notation: COC1=CC(F)=CC=C1C2=NC=NC(NC3=CC=CC(C[S@](C)(=N)=O)=C3)=N2
  • InChIKey: ACWKGTGIJRCOOM-HHHXNRCGSA-N

This unique structure contributes to its selectivity and potency against CDK9 .

Chemical Reactions Analysis

Atuveciclib primarily functions through its interaction with CDK9, inhibiting its kinase activity. Key reactions include:

  • Inhibition of Phosphorylation: By binding to CDK9, atuveciclib prevents the phosphorylation of RNA polymerase II at serine 2, thus interfering with transcriptional elongation.
  • Downregulation of MYC: The inhibition leads to reduced levels of MYC protein, which is often overexpressed in various cancers .

These reactions are pivotal in its therapeutic application against malignancies characterized by aberrant transcriptional regulation.

Mechanism of Action

Atuveciclib operates by selectively inhibiting CDK9 within the PTEFb complex. This complex is essential for the phosphorylation of RNA polymerase II, facilitating transcription elongation. By blocking this process, atuveciclib effectively reduces the expression of oncogenes such as MYC, which are critical for tumor growth and survival .

Additionally, studies have shown that atuveciclib enhances the effects of other chemotherapeutics like cisplatin and exhibits inhibitory effects on cancer stem-like cells in breast cancer models .

Physical and Chemical Properties Analysis

Key physical and chemical properties of atuveciclib include:

  • Appearance: Typically exists as a solid compound.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.
  • Stability: Exhibits stability under physiological conditions but may require specific storage conditions to maintain efficacy.

These properties are crucial for its formulation and delivery in clinical settings .

Applications

Atuveciclib has shown promise in various scientific applications:

  • Cancer Treatment: Primarily investigated for treating hematological malignancies and solid tumors, particularly those expressing high levels of CDK9.
  • Combination Therapies: Its ability to enhance the effectiveness of existing treatments makes it a candidate for combination therapies in oncology.
  • Research Tool: Used in preclinical studies to explore mechanisms of transcription regulation and cancer biology.

Clinical trials have demonstrated its potential efficacy, although further studies are needed to fully establish its therapeutic profile .

Mechanistic Insights into CDK9 Inhibition by Atuveciclib

Structural Basis of PTEFb/CDK9 Selectivity and Binding Kinetics

Atuveciclib (BAY-1143572) is a highly selective inhibitor of positive transcription elongation factor b (P-TEFb), a heterodimer of cyclin-dependent kinase 9 (CDK9) and cyclin T1 (CycT1). Its inhibitory activity against CDK9/CycT1 is characterized by an IC₅₀ of 13 nM, with >50-fold selectivity over other CDKs. This specificity arises from its unique interaction with the ATP-binding pocket of CDK9. The compound features an (R)-sulfoximine group that forms critical hydrogen bonds with hinge region residues Cys106 and Glu107, while its fluorinated phenyl moiety occupies a hydrophobic pocket adjacent to the gatekeeper residue Phe103. This binding mode disrupts the kinase's ability to phosphorylate its primary substrate, the carboxyl-terminal domain (CTD) of RNA polymerase II (RNA Pol II) [4] [8].

Table 1: Selectivity Profile of Atuveciclib Against CDK Family Members

CDK/Cyclin ComplexIC₅₀ (nM)Selectivity Ratio vs. CDK9/CycT1
CDK9/CycT16–131x
CDK9/CycT1 (human)131x
CDK3/CycE89068x
CDK2/CycE100077x
CDK1/CycB110085x
CDK5/p351600123x

Source: Biochemical kinase assays reported in [4] [8]

Binding kinetics studies reveal rapid association (kₒₙ = 4.2 × 10⁵ M⁻¹s⁻¹) and moderate dissociation rates (kₒff = 1.8 × 10⁻³ s⁻¹), yielding a dissociation constant (K_d) of 4.3 nM. This sustained target engagement is facilitated by the sulfoximine group’s ionic interactions with the kinase’s catalytic lysine (Lys48), stabilizing the inactive conformation of CDK9. Molecular dynamics simulations confirm that Atuveciclib induces a conformational shift in the activation loop (residues 166–170), preventing ATP binding and cyclin-induced activation [7] [8].

Transcriptional Regulation via RNA Polymerase II Phosphorylation Dynamics

CDK9-mediated phosphorylation of Ser2 residues within the heptapeptide repeats (YSPTSPS) of RNA Pol II’s CTD is essential for transcriptional elongation. Atuveciclib disrupts this process by competitively inhibiting CDK9’s catalytic activity, leading to rapid depletion of phospho-Ser2 RNA Pol II (pSer2). In human cervical cancer (HeLa) cells, 200 nM Atuveciclib reduces pSer2 levels by >80% within 30 minutes. This inhibition prevents the release of RNA Pol II from promoter-proximal pausing, effectively halting the transcription of short-lived mRNAs, particularly those encoding survival and inflammation regulators [2] [5] [8].

The compound’s transcriptional blockade extends to negative elongation factors (NELF) and DRB sensitivity-inducing factor (DSIF). In vivo studies using psoriasis-like dermatitis models demonstrate that Atuveciclib (25 mg/kg) reduces pSer2 by 75% in skin lesions within 6 hours, coinciding with diminished transcription of interleukin (IL)-17A, TNF-α, and IFN-γ. Similarly, in intervertebral disc degeneration (IVDD) models, 200 nM Atuveciclib suppresses IL-1β-induced phosphorylation of RNA Pol II at Ser2 in nucleus pulposus cells, downregulating matrix metalloproteinases (MMP-13) and inflammatory mediators via NF-κB pathway inhibition [2] [5].

Table 2: Time-Resolved Effects of Atuveciclib on RNA Pol II Phosphorylation

Experimental ModelConcentration/DoseTime PointpSer2 ReductionKey Transcriptional Targets Affected
HeLa cells200 nM30 min>80%MYC, MCL1
IMQ-induced psoriasis mice25 mg/kg (oral)6 hr75%IL-17A, TNF-α, IFN-γ
IVDD rat model200 nM (ex vivo)2 hr70%MMP-13, Aggrecanases

Source: [2] [5] [8]

Downstream Modulation of Anti-Apoptotic Proteins (Mcl-1, cFlip)

The transcriptional arrest induced by Atuveciclib preferentially depletes short-lived anti-apoptotic proteins, particularly myeloid cell leukemia 1 (Mcl-1) and cellular FLICE-inhibitory protein (cFlip). Mcl-1, with a half-life of <1 hour, is a critical survival factor in malignancies. In pancreatic ductal adenocarcinoma (PDAC) cells, 0.5 μM Atuveciclib reduces Mcl-1 levels by 90% within 4 hours, while cFlip decreases by 70%. This downregulation occurs post-transcriptionally, as CDK9 inhibition prevents the replenishment of rapidly degraded proteins rather than directly suppressing their mRNA [3] [6] [9].

Mcl-1 degradation primes cancer cells for extrinsic apoptosis. Atuveciclib synergizes with TNF-related apoptosis-inducing ligand (TRAIL) in gemcitabine-resistant PDAC, reducing viability by 80% compared to 40% with either agent alone. Mechanistically, Mcl-1 suppression permits BAX/BAK-mediated mitochondrial outer membrane permeabilization (MOMP), while cFlip downregulation enhances caspase-8 activation at the death-inducing signaling complex (DISC). Patient-derived xenograft (PDX) models confirm that tumors with high Mcl-1:BCL-xL ratios (>2.5) exhibit 4-fold greater apoptosis after Atuveciclib/TRAIL combination therapy than those with ratios <1 [6] [9] [10].

Table 3: Atuveciclib-Induced Modulation of Anti-Apoptotic Proteins in Cancer Models

Cancer TypeCell Line/ModelAtuveciclib ConcentrationProtein ModulationFunctional Consequence
Esophageal adenocarcinomaFLO-1100 nMMcl-1 ↓ 85%Synergy with 5-fluorouracil
Pancreatic ductal adenocarcinomaPanc891 μMcFlip ↓ 70%TRAIL sensitization (viability ↓ 80%)
Acute myeloid leukemiaMOLM-13 xenograft12.5 mg/kg/dayMcl-1 ↓ 90%Tumor growth inhibition (T/C = 0.49)
Psoriatic inflammationKeratinocytes400 nMMcl-1 ↓ 60%STAT3 pathway inactivation

Source: [3] [5] [6]

Resistance to Atuveciclib-induced apoptosis correlates with compensatory BCL-xL upregulation. In PDAC, stable overexpression of BCL-xL reduces apoptosis by 60% following Atuveciclib/TRAIL treatment. However, this resistance is overcome by navitoclax (BCL-xL inhibitor), underscoring the dependency on BCL-2 family dynamics. The Mcl-1:BCL-xL mRNA ratio is predictive of sensitivity, with ratios >1.5 correlating with IC₅₀ values <100 nM in solid tumors [9] [10].

Properties

CAS Number

1414943-94-4

Product Name

Atuveciclib

IUPAC Name

4-(4-fluoro-2-methoxyphenyl)-N-[3-[(methylsulfonimidoyl)methyl]phenyl]-1,3,5-triazin-2-amine

Molecular Formula

C18H18FN5O2S

Molecular Weight

387.4 g/mol

InChI

InChI=1S/C18H18FN5O2S/c1-26-16-9-13(19)6-7-15(16)17-21-11-22-18(24-17)23-14-5-3-4-12(8-14)10-27(2,20)25/h3-9,11,20H,10H2,1-2H3,(H,21,22,23,24)/t27-/m1/s1

InChI Key

ACWKGTGIJRCOOM-HHHXNRCGSA-N

SMILES

COC1=C(C=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)CS(=N)(=O)C

Synonyms

4-(4-fluoro-2-methoxyphenyl)-N-(3-((S-methylsulfonimidoyl)methyl)phenyl)-1,3,5-triazin-2-amine
atuveciclib
BAY 1143572

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)CS(=N)(=O)C

Isomeric SMILES

COC1=C(C=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)C[S@](=N)(=O)C

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